molecular formula C17H15NO2S2 B2651019 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)benzamide CAS No. 2379993-52-7

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)benzamide

Cat. No.: B2651019
CAS No.: 2379993-52-7
M. Wt: 329.43
InChI Key: ZTKCACMFTZVSNO-UHFFFAOYSA-N
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Description

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)benzamide (CAS RN: 2741955-58-6) is a synthetic benzamide derivative with a molecular formula of C18H17NO2S2 and a molecular weight of 343.5 g/mol . This compound is of significant interest in scientific research, particularly in the field of agrochemistry, due to its hybrid heterocyclic structure. It incorporates both furan and thiophene rings, which are recognized as key active substructures in the development of novel fungicides . The strategic combination of these motifs is a common approach in modern pesticide discovery, as thiophene-containing compounds often demonstrate enhanced and broad-spectrum antifungal activity compared to their benzene-containing analogues . Researchers can utilize this compound as a valuable building block or lead structure for the synthesis and optimization of new crop protection agents. Its mechanism of action is anticipated to involve interaction with biological targets in fungal pathogens, potentially leading to the inhibition of essential enzymatic processes or disruption of cellular functions. The compound's structure, confirmed by its SMILES string CSc1ccccc1C(=O)NCCc1ccc(-c2ccco2)s1, offers opportunities for further derivatization to explore structure-activity relationships and enhance physicochemical properties . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S2/c1-21-16-7-3-2-5-14(16)17(19)18-10-13-9-12(11-22-13)15-6-4-8-20-15/h2-9,11H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKCACMFTZVSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, which are then coupled with a benzamide derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The furan and thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The benzamide moiety may enhance binding affinity and specificity, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Structural Analogues

The target compound shares key structural motifs with several classes of bioactive molecules:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity Reference
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)benzamide Benzamide [4-(furan-2-yl)thiophen-2-yl]methyl, 2-(methylsulfanyl) Not reported -
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole 5-(furan-2-yl) Antifungal (thioredoxin reductase inhibition)
N-(5-(2-Cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7c) 1,3,4-Thiadiazole 2-Cyano-3-(furan-2-yl)acrylamido Anticancer (pro-apoptotic)
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (25) 1,3,4-Oxadiazole Thiophen-2-yl Ca²⁺/calmodulin inhibition
HDAC2 inhibitor (4-(acetylamino)-N-[2-amino-5-(thiophen-2-yl)-phenyl]-benzamide) Benzamide Thiophen-2-yl, acetylamino HDAC2 inhibition

Key Observations :

  • The methylsulfanyl group at position 2 increases lipophilicity (predicted logP ~3.5) compared to polar substituents (e.g., -OH or -CN in compound 7c), which could influence membrane permeability and metabolic stability .
Spectroscopic Characterization :
  • IR Spectroscopy : The target compound’s IR spectrum would show bands for C=O (~1680 cm⁻¹) and C=S (~1255 cm⁻¹) , comparable to hydrazinecarbothioamides in .
  • 1H NMR : Expected signals include aromatic protons from benzamide (δ 7.2–8.0 ppm), methylsulfanyl (δ 2.5 ppm), and furan/thiophen protons (δ 6.2–7.5 ppm), as seen in related compounds .
Anticancer Potential :
  • Compounds like 7c () induce apoptosis via thiadiazole-mediated mechanisms. The target’s methylsulfanyl group may enhance cytotoxicity by modulating redox pathways .
  • Thiophen-furan systems could interact with DNA or enzymes (e.g., topoisomerases) similarly to pyridinyl or phenyl derivatives in .
Antifungal Activity :
  • LMM11 () inhibits fungal thioredoxin reductase. The target’s sulfur-rich structure may similarly disrupt fungal redox homeostasis .
Enzyme Inhibition :

Physicochemical Properties

Table 2: Physicochemical and Spectral Data Comparison
Compound Name IR Key Bands (cm⁻¹) 1H NMR Features logP (Predicted)
Target Compound ~1255 (C=S), ~1680 (C=O) Aromatic protons, methylsulfanyl ~3.5
LMM11 () Not reported Oxadiazole protons, furan signals ~2.8
Compound 7c () 2210 (C≡N), 1665 (C=O) Thiadiazole protons, acrylamido ~3.0
HDAC2 Inhibitor () 3300 (NH), 1680 (C=O) Thiophen protons, acetylamino ~2.5

Key Observations :

  • The target’s higher logP compared to LMM11 or HDAC2 inhibitors suggests improved lipophilicity , which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • The absence of tautomerism (unlike triazole derivatives in ) likely improves stability .

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